[4-(2-Furoylamino)phenoxy]acetic acid
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Overview
Description
[4-(2-Furoylamino)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a furoylamino group attached to a phenoxyacetic acid moiety
Mechanism of Action
Target of Action
It’s known that phenoxy acetic acid derivatives can act as selective cox-2 inhibitors . COX-2, or cyclooxygenase-2, is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
As a potential cox-2 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thus mitigating inflammation .
Pharmacokinetics
It’s known that phenoxy acetic acid is a weak acid and weak base in nature with a pka of 37 , which may influence its absorption and distribution in the body.
Result of Action
Based on its potential role as a cox-2 inhibitor, it could reduce the production of prostaglandins, leading to a decrease in inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(2-Furoylamino)phenoxy]acetic acid. For instance, phenoxy herbicides, which include related compounds, have been found to be influenced by soil bacteria activity, and their degradation can be stimulated by structurally-related plant secondary metabolites . Additionally, the presence of other chemicals in the environment could potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Furoylamino)phenoxy]acetic acid typically involves the reaction of 4-aminophenoxyacetic acid with 2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Furoylamino)phenoxy]acetic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Furoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound has shown promise in drug development. It has been investigated for its role in inhibiting specific disease-related targets and has demonstrated positive results in preclinical studies.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog without the furoylamino group.
Furoylamino derivatives: Compounds with similar furoylamino groups but different core structures.
Phenoxyacetamide derivatives: Compounds with amide linkages instead of acetic acid moieties.
Uniqueness: [4-(2-Furoylamino)phenoxy]acetic acid is unique due to the presence of both the furoylamino and phenoxyacetic acid groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(furan-2-carbonylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-12(16)8-19-10-5-3-9(4-6-10)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMBNXXWIJNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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